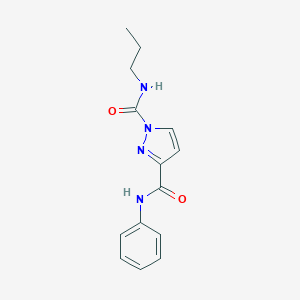
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide, also known as CPP, is a synthetic compound that has gained interest in the scientific community due to its potential therapeutic applications. CPP belongs to the class of pyrazole compounds and has been found to exhibit a range of biological activities.
Wirkmechanismus
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide's mechanism of action is not fully understood. However, it has been suggested that this compound may exert its effects by modulating the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are enzymes involved in the inflammatory response.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the production of inflammatory cytokines, such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). This compound has also been found to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which allows for easy reproducibility and purification. This compound has also been found to exhibit low toxicity, making it a safe compound to use in lab experiments. However, one limitation of this compound is its low solubility in water, which can make it difficult to use in certain experimental setups.
Zukünftige Richtungen
There are several future directions for research on N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide. One area of interest is the development of this compound analogs with improved solubility and bioavailability. Another area of interest is the investigation of this compound's potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. Additionally, further research is needed to fully understand this compound's mechanism of action and its potential therapeutic applications.
Synthesemethoden
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide can be synthesized using a variety of methods, including the reaction of 3,5-dimethylpyrazole with propionyl chloride, followed by reaction with aniline to form the desired product. Other methods include the reaction of 3,5-dimethylpyrazole with propionic anhydride, followed by reaction with aniline.
Wissenschaftliche Forschungsanwendungen
N~3~-phenyl-N~1~-propyl-1H-pyrazole-1,3-dicarboxamide has been studied extensively for its potential therapeutic applications. It has been found to exhibit antitumor, anti-inflammatory, and analgesic activities. This compound has also been studied for its potential use in the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Eigenschaften
Molekularformel |
C14H16N4O2 |
|---|---|
Molekulargewicht |
272.3 g/mol |
IUPAC-Name |
3-N-phenyl-1-N-propylpyrazole-1,3-dicarboxamide |
InChI |
InChI=1S/C14H16N4O2/c1-2-9-15-14(20)18-10-8-12(17-18)13(19)16-11-6-4-3-5-7-11/h3-8,10H,2,9H2,1H3,(H,15,20)(H,16,19) |
InChI-Schlüssel |
ISQKIBNCTXDTKQ-UHFFFAOYSA-N |
SMILES |
CCCNC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2 |
Kanonische SMILES |
CCCNC(=O)N1C=CC(=N1)C(=O)NC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N-[4-(benzyloxy)-3-chlorobenzyl]-N-propylamine](/img/structure/B259368.png)



![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[(1-ethyl-2-pyrrolidinyl)methyl]amine](/img/structure/B259375.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-[3-(dimethylamino)propyl]amine](/img/structure/B259376.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}-N-ethylamine](/img/structure/B259377.png)
![N-{4-[(2-chlorobenzyl)oxy]benzyl}propan-1-amine](/img/structure/B259378.png)

![N-{2-[(2,4-dichlorobenzyl)oxy]-3-methoxybenzyl}-1-propyl-1H-tetrazol-5-amine](/img/structure/B259384.png)


